2-Acetylhexanenitrile
Description
2-Acetylhexanenitrile (systematic name: 6-oxoheptanenitrile) is an organic compound featuring a six-carbon aliphatic chain with an acetyl (-COCH₃) group at the second position and a nitrile (-CN) functional group at the terminal end. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile group and ketone functionality. Nitriles are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates in hydrolysis, reduction, and cycloaddition reactions .
Properties
IUPAC Name |
2-acetylhexanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-8(6-9)7(2)10/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKZVUDAJFOTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Acetylhexanenitrile with structurally related nitriles and ketones:
Key Observations :
- Electronic Effects : The acetyl group in this compound acts as an electron-withdrawing group, enhancing the electrophilicity of the nitrile, whereas 2-Thiopheneacetonitrile’s thiophene ring introduces π-conjugation, altering reactivity in cross-coupling reactions .
- Solubility: Aliphatic nitriles like this compound are typically soluble in polar aprotic solvents (e.g., DMF, acetone), while aromatic derivatives (e.g., 2-(2-Ethoxyphenoxy)acetonitrile) exhibit lower solubility due to hydrophobic aryl groups .
Regulatory and Environmental Impact
- 2-Hexanone: Though structurally distinct, 2-Hexanone’s regulatory profile (EPA guidelines for volatile organic compounds) suggests that aliphatic ketones and nitriles may face similar disposal restrictions .
- Waste Management: Nitriles require neutralization before disposal to prevent HCN release, a practice highlighted for 2-(2-Ethoxyphenoxy)acetonitrile .
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